3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide
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Overview
Description
3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with morpholine and formaldehyde in a mixture of ethanol and DMF, followed by recrystallization from absolute ethanol . The reaction conditions are carefully controlled, with the mixture being warmed on a water bath maintained at 60°C and stirred constantly.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets. The morpholine ring and trifluoromethyl group are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine ring and methyl group but differs in its overall structure and functional groups.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are known for their unique chemical properties and applications.
Uniqueness
3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide is unique due to its combination of a morpholine ring, trifluoromethyl group, and butanamide backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-methyl-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S/c1-11(2)9-15(24)22-16(26)21-13-10-12(17(18,19)20)3-4-14(13)23-5-7-25-8-6-23/h3-4,10-11H,5-9H2,1-2H3,(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDPSOPIOJSLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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